![molecular formula C11H19NO5 B2456097 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid CAS No. 2169385-98-0](/img/structure/B2456097.png)
2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) and is used as an antidepressant. It was first synthesized in the 1970s and has since been used to treat depression and other mood disorders.
作用機序
2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid works by inhibiting the activity of MAO-A, an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the activity of MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid has a number of advantages for lab experiments. It is a reversible inhibitor of MAO-A, which makes it easier to study the effects of MAO-A inhibition. It also has a lower incidence of side effects compared to other antidepressants, which makes it a safer option for lab experiments.
One limitation of this compound is that it is only effective in inhibiting MAO-A and not MAO-B. This means that it may not be as effective in treating certain conditions that are associated with MAO-B inhibition.
将来の方向性
There are a number of future directions for research on 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid. One area of research is to investigate its potential use in treating other conditions such as bipolar disorder and schizophrenia. Another area of research is to investigate its effects on neuroplasticity and neurogenesis, which could have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Conclusion:
This compound is a reversible inhibitor of MAO-A that has been extensively studied for its antidepressant properties. It has a number of biochemical and physiological effects and has a lower incidence of side effects compared to other antidepressants. While there are limitations to its use, there are also a number of future directions for research on this compound that could have important implications for the treatment of a variety of conditions.
合成法
2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid is synthesized by reacting 2-oxo-1,3-oxazolidine with isobutyryl chloride to form 2-isobutyryloxazolidine-2-one. This compound is then reacted with 2-(chloromethyl)oxirane to form 2-(2-isobutyryloxazolidin-2-yl)oxirane. This compound is then reacted with ammonia to form this compound.
科学的研究の応用
2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid has been extensively studied for its antidepressant properties. It has been shown to be effective in treating depression and has a lower incidence of side effects compared to other antidepressants. It has also been studied for its effects on other mood disorders such as anxiety and panic disorder.
特性
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7-11(8(13)14)5-4-6-16-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIXTCGVNTUYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2456016.png)
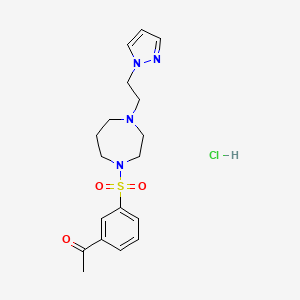
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2456019.png)
![5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2456020.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456022.png)
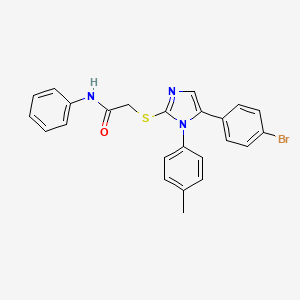
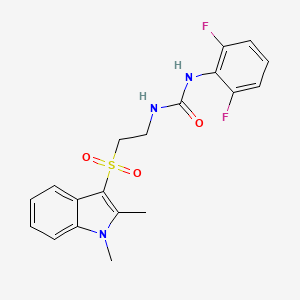
![(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol](/img/structure/B2456026.png)
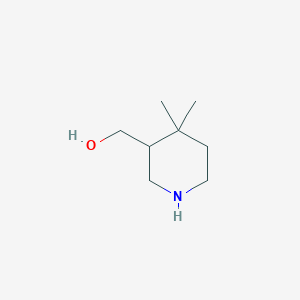
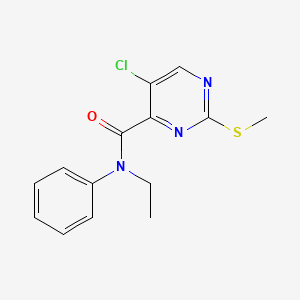
![5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2456030.png)
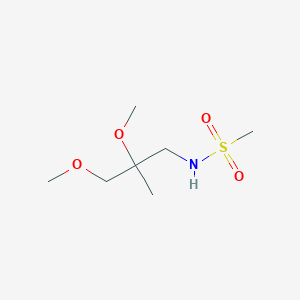
![N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2456034.png)
